Trioxifene Trioxifene Trioxifene is a nonsteroidal selective estrogen receptor modulator (SERM) with potential antineoplastic activity. Trioxifene competes with estradiol in binding to estrogen receptor alpha (ER alpha), thereby inhibiting ER alpha-mediated signal transduction and gene expression. In addition, trioxifene exerts intrinsic estrogenic activity depending on the tissue. Clinical development of trioxifene has not been preceded due to its side effect profile and lack of increased efficacy over tamoxifen.
Brand Name: Vulcanchem
CAS No.: 63619-84-1
VCID: VC21139403
InChI: InChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3
SMILES: COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5
Molecular Formula: C30H31NO3
Molecular Weight: 453.6 g/mol

Trioxifene

CAS No.: 63619-84-1

Reference Standards

Cat. No.: VC21139403

Molecular Formula: C30H31NO3

Molecular Weight: 453.6 g/mol

* For research use only. Not for human or veterinary use.

Trioxifene - 63619-84-1

Description Trioxifene is a nonsteroidal selective estrogen receptor modulator (SERM) with potential antineoplastic activity. Trioxifene competes with estradiol in binding to estrogen receptor alpha (ER alpha), thereby inhibiting ER alpha-mediated signal transduction and gene expression. In addition, trioxifene exerts intrinsic estrogenic activity depending on the tissue. Clinical development of trioxifene has not been preceded due to its side effect profile and lack of increased efficacy over tamoxifen.
CAS No. 63619-84-1
Molecular Formula C30H31NO3
Molecular Weight 453.6 g/mol
IUPAC Name [2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone
Standard InChI InChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3
Standard InChI Key IHGLINDYFMDHJG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5
Canonical SMILES COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5

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